molecular formula C17H9Cl2NO3 B254253 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile

2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile

Cat. No.: B254253
M. Wt: 346.2 g/mol
InChI Key: POQMCCGZZIMWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of chloro substituents on both the chromenone and phenyl rings, as well as an acetonitrile group attached to the chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile typically involves the reaction of 6-chloro-4-oxochromen-3-yl derivatives with 4-chlorophenyl compounds under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromenone derivative is reacted with 4-chlorophenyl acetonitrile in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or reduced chromenone structures.

    Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of hydroxy derivatives or reduced chromenone structures.

    Substitution: Formation of substituted chromenone derivatives with various functional groups.

Scientific Research Applications

2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-Chloro-2-(2-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile
  • 6-Chloro-2-(4-chlorophenyl)-4-quinolinecarboxylic acid

Uniqueness

2-[6-Chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile is unique due to its specific substitution pattern and the presence of both chloro and acetonitrile groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H9Cl2NO3

Molecular Weight

346.2 g/mol

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)-4-oxochromen-3-yl]oxyacetonitrile

InChI

InChI=1S/C17H9Cl2NO3/c18-11-3-1-10(2-4-11)16-17(22-8-7-20)15(21)13-9-12(19)5-6-14(13)23-16/h1-6,9H,8H2

InChI Key

POQMCCGZZIMWHA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)OCC#N)Cl

Origin of Product

United States

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